molecular formula C10H15N5NaO10P2+ B073521 Adenosine5'-diphosphate,monosodiumsaltdihydrate CAS No. 1172-42-5

Adenosine5'-diphosphate,monosodiumsaltdihydrate

Cat. No.: B073521
CAS No.: 1172-42-5
M. Wt: 450.19 g/mol
InChI Key: NYEHFIIOXORNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium adenosine diphosphate (Adenosine5'-diphosphate,monosodiumsaltdihydrate) is a nucleotide derivative that plays a crucial role in cellular energy transfer. It is involved in various biochemical processes, including energy metabolism and signal transduction. This compound is a key intermediate in the conversion of adenosine triphosphate (ATP) to adenosine monophosphate (AMP), making it essential for maintaining cellular energy balance.

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine5'-diphosphate,monosodiumsaltdihydrate can be synthesized through enzymatic reactions involving adenosine triphosphate (ATP) and specific kinases. One common method involves the use of adenosine kinase, which catalyzes the phosphorylation of adenosine to form ADP. This reaction typically occurs under physiological conditions with the presence of magnesium ions as cofactors.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Yeast cells, such as Saccharomyces cerevisiae, are commonly used to produce nucleotides, including this compound, through fermentation. The cells are cultured in nutrient-rich media, and the nucleotides are extracted and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Adenosine5'-diphosphate,monosodiumsaltdihydrate undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to adenosine monophosphate (AMP) and inorganic phosphate.

    Phosphorylation: It can be phosphorylated to form adenosine triphosphate (ATP) in the presence of specific kinases.

    Oxidation-Reduction: this compound can participate in redox reactions, particularly in the electron transport chain during cellular respiration.

Common Reagents and Conditions

    Hydrolysis: Typically occurs in aqueous solutions with the presence of water and enzymes such as ATPases.

    Phosphorylation: Requires kinases and ATP as a phosphate donor, often in the presence of magnesium ions.

    Oxidation-Reduction: Involves electron carriers such as NADH and FADH2 in the mitochondria.

Major Products Formed

    Hydrolysis: Produces adenosine monophosphate (AMP) and inorganic phosphate.

    Phosphorylation: Produces adenosine triphosphate (ATP).

    Oxidation-Reduction: Produces ATP and water as end products of the electron transport chain.

Scientific Research Applications

Adenosine5'-diphosphate,monosodiumsaltdihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzymatic assays to study kinase activity and nucleotide metabolism.

    Biology: Plays a crucial role in cellular energy metabolism and signal transduction pathways.

    Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders and as a biomarker for cellular energy status.

    Industry: Used in the production of nucleotide-based pharmaceuticals and as an additive in energy drinks and supplements.

Mechanism of Action

Adenosine5'-diphosphate,monosodiumsaltdihydrate exerts its effects primarily through its role in cellular energy transfer. It acts as an intermediate in the conversion of ATP to AMP, facilitating the release and storage of energy. The molecular targets of this compound include various kinases and ATPases that regulate its phosphorylation and hydrolysis. In the electron transport chain, this compound is involved in the production of ATP through oxidative phosphorylation.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): The primary energy carrier in cells, which can be converted to Adenosine5'-diphosphate,monosodiumsaltdihydrate.

    Adenosine Monophosphate (AMP): A product of this compound hydrolysis and a precursor for ATP synthesis.

    Guanosine Diphosphate (GDP): Another nucleotide involved in energy transfer, similar to this compound but with guanine as the base.

Uniqueness

This compound is unique in its role as an intermediate in the ATP-AMP conversion cycle, making it essential for maintaining cellular energy homeostasis. Its ability to participate in both phosphorylation and hydrolysis reactions distinguishes it from other nucleotides.

Properties

IUPAC Name

sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEHFIIOXORNJT-MCDZGGTQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5NaO10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301341117
Record name Adenosine 5′-(trihydrogen diphosphate), sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301341117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172-42-5
Record name Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001172425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Adenosine 5′-(trihydrogen diphosphate), sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301341117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine 5'-(trihydrogen diphosphate), monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenosine5'-diphosphate,monosodiumsaltdihydrate
Reactant of Route 2
Adenosine5'-diphosphate,monosodiumsaltdihydrate
Reactant of Route 3
Reactant of Route 3
Adenosine5'-diphosphate,monosodiumsaltdihydrate
Reactant of Route 4
Adenosine5'-diphosphate,monosodiumsaltdihydrate
Reactant of Route 5
Adenosine5'-diphosphate,monosodiumsaltdihydrate
Reactant of Route 6
Reactant of Route 6
Adenosine5'-diphosphate,monosodiumsaltdihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.